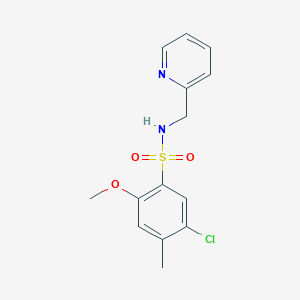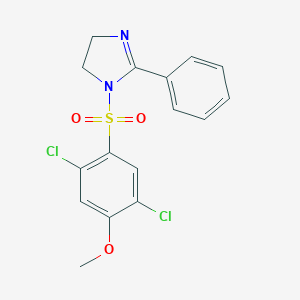
1-((4-chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole, also known as CESI, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has shown promising results in various studies.
Mechanism of Action
The exact mechanism of action of 1-((4-chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of carbonic anhydrase IX and XII by binding to the active site of the enzyme. This results in a decrease in the production of bicarbonate ions, which are required for the survival of cancer cells in an acidic environment. This compound has also been shown to inhibit the activity of the adenosine receptor A2A, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been found to decrease tumor growth and metastasis in mice with breast cancer. This compound has also been shown to reduce inflammation and oxidative stress in animal models of colitis and arthritis. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-((4-chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is its broad range of biological activities, which makes it a useful tool for studying various diseases and biological processes. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective compound for laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for research on 1-((4-chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole. One area of interest is the development of more potent and selective analogs of this compound for use as therapeutic agents. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of this compound. This could lead to the identification of new drug targets and the development of more effective therapies for various diseases. Finally, the use of this compound in combination with other drugs or therapies could lead to synergistic effects and improved outcomes for patients.
Synthesis Methods
The synthesis of 1-((4-chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves the reaction of 4-chloro-3-ethoxybenzenesulfonyl chloride with phenylhydrazine in the presence of a base such as potassium carbonate. The resulting product is then reduced using sodium borohydride to obtain this compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
1-((4-chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has been extensively studied for its potential as a therapeutic agent for various diseases such as cancer, inflammation, and diabetes. It has been found to inhibit the activity of enzymes such as carbonic anhydrase IX and XII, which are overexpressed in cancer cells. This compound has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
properties
IUPAC Name |
1-(4-chloro-3-ethoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-2-23-16-12-14(8-9-15(16)18)24(21,22)20-11-10-19-17(20)13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZXZLANSZLEIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

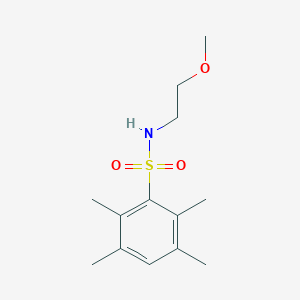



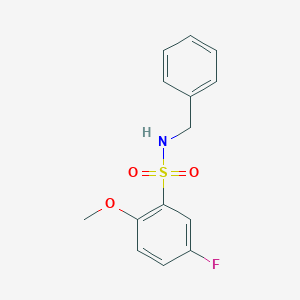
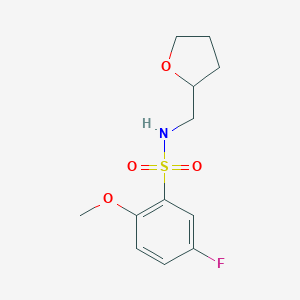
![1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B497491.png)
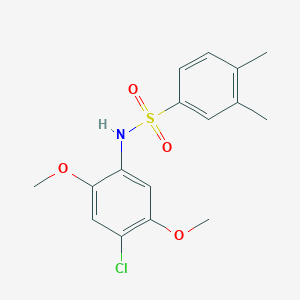


![3-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B497498.png)
![2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497500.png)
